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Compound of Interest

Compound Name: 4-Methoxypicolinaldehyde

Cat. No.: B103048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methoxypicolinaldehyde (also known as 4-methoxypyridine-2-carboxaldehyde), a key

heterocyclic aldehyde. This document is intended to serve as a valuable resource for

researchers and professionals involved in synthetic chemistry, drug discovery, and materials

science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-
Methoxypicolinaldehyde.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

9.96 s Aldehyde-H

8.63 d Pyridine-H6

7.44 d Pyridine-H5

7.27 m Pyridine-H3

3.93 s Methoxy-H
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Solvent: DMSO, Spectrometer Frequency: 400.132 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

192.5 C=O (Aldehyde)

165.8 C4 (ipso-Methoxy)

152.1 C2 (ipso-Aldehyde)

150.5 C6

111.2 C5

109.8 C3

56.2 Methoxy-C

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

2850-2750 Medium C-H stretch (Aldehyde)

1710-1690 Strong C=O stretch (Aldehyde)

1600-1580 Medium-Strong
C=C/C=N stretch (Pyridine

ring)

1250-1200 Strong C-O stretch (Aryl ether)

Note: This data is predicted and may vary from experimental values.

Table 4: Mass Spectrometry (MS) Data
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m/z Interpretation

137.05 [M]⁺ (Molecular Ion)

136.04 [M-H]⁺

108.04 [M-CHO]⁺

78.03 [M-CHO-OCH₃]⁺

Ionization Mode: Electron Ionization (EI) - Predicted Fragmentation

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 10-20 mg of 4-Methoxypicolinaldehyde and

dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a

deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR

spectrum.

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR

spectrum on a 400 MHz spectrometer.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform. Phase and baseline corrections should be performed to obtain a clear

spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50

ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A

small amount of 4-Methoxypicolinaldehyde is ground with dry potassium bromide (KBr)

and pressed into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin

film can be prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum

over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce a dilute solution of 4-
Methoxypicolinaldehyde into the mass spectrometer. For a volatile compound like this,

electron ionization (EI) is a common technique. The sample is vaporized and bombarded

with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxypicolinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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